1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one
CAS No.: 302950-83-0
Cat. No.: VC4166460
Molecular Formula: C18H22BrN3O2S
Molecular Weight: 424.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 302950-83-0 |
---|---|
Molecular Formula | C18H22BrN3O2S |
Molecular Weight | 424.36 |
IUPAC Name | 1-[[5-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one |
Standard InChI | InChI=1S/C18H22BrN3O2S/c1-5-10-22-16(11-24-14-8-6-13(19)7-9-14)20-21-17(22)25-12-15(23)18(2,3)4/h5-9H,1,10-12H2,2-4H3 |
Standard InChI Key | ONJDOKQPWDVVFF-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)COC2=CC=C(C=C2)Br |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s structure integrates three functional domains:
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1,2,4-Triazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4.
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Substituents:
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4-Allyl group: A propenyl moiety (-CH₂CH₂CH₂) attached to the triazole’s N1 position.
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5-((4-Bromophenoxy)methyl) group: A brominated phenoxymethyl unit at the triazole’s C5 position.
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Thioether-linked ketone: A 3,3-dimethylbutan-2-one group connected via a sulfur atom at the triazole’s C3 position.
Molecular Data
Property | Value | Source |
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Molecular formula | C₁₈H₂₂BrN₃O₂S | |
Molecular weight | 424.4 g/mol | |
SMILES | CC(C)(C)C(=O)SCC1=NN=C(N1CC=C)C(OC2=CC=C(C=C2)Br)CO | |
Storage conditions | Cool, dry environment |
The presence of bromine and sulfur enhances electrophilic reactivity, while the allyl group introduces potential for further functionalization via radical or cycloaddition reactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
Patents and chemical databases suggest a multi-step synthesis:
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Triazole ring formation: Cyclocondensation of thiosemicarbazides with α-ketoesters under acidic conditions .
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Allylation: Introduction of the allyl group via nucleophilic substitution or Mitsunobu reaction .
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Bromophenoxymethyl attachment: Etherification of 4-bromophenol with chloromethyl-triazole intermediates .
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Thioether linkage: Coupling 3,3-dimethylbutan-2-one thiol with the triazole using base-mediated SN₂ reactions .
Key Intermediates
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4-Allyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol: A precursor for bromophenoxymethyl substitution .
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3,3-Dimethylbutan-2-one thiol: Synthesized via thioacetylation of pinacolone .
Physicochemical Properties
Stability and Solubility
Property | Value | Source |
---|---|---|
Melting point | Not reported | — |
Solubility in DMSO | >10 mg/mL (predicted) | |
LogP (octanol/water) | 3.8 (estimated) |
The compound’s lipophilicity (LogP ~3.8) suggests moderate membrane permeability, aligning with bioactive triazole derivatives .
Spectroscopic Data
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¹H NMR (predicted):
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IR (predicted):
Biological and Industrial Applications
Antifungal Activity
Triazole derivatives are widely documented as antifungal agents by inhibiting lanosterol 14α-demethylase (CYP51) . Structural analogs of this compound demonstrate:
Agricultural Uses
Patent AU2012242124B2 highlights triazole-containing compounds as abiotic stress mitigators in crops . The bromophenoxy group may enhance binding to plant cytochrome P450 enzymes, modulating drought resistance .
Handling requires PPE (gloves, goggles) due to potential irritancy . No mutagenicity or carcinogenicity data are available.
Future Research Directions
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